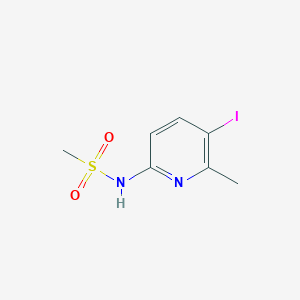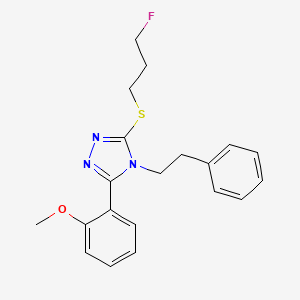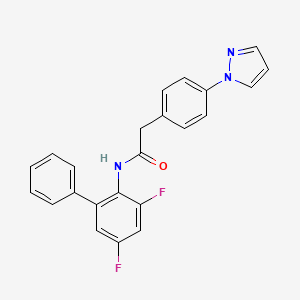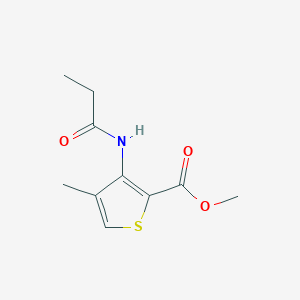![molecular formula C18H23N3O3 B7662933 methyl 5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoylamino]-2-methylbenzoate](/img/structure/B7662933.png)
methyl 5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoylamino]-2-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoylamino]-2-methylbenzoate, commonly known as DMF, is a synthetic compound that has gained significant attention in the scientific community due to its diverse range of applications. DMF is a pyrazole-based compound that has been synthesized using a variety of methods. In
科学研究应用
DMF has been extensively studied for its potential applications in various scientific fields. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. DMF has also been investigated for its potential use in treating multiple sclerosis, Alzheimer's disease, and Parkinson's disease. Additionally, DMF has been found to have antitumor activity and has been studied for its potential use in cancer treatment.
作用机制
The mechanism of action of DMF is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant and anti-inflammatory responses. DMF has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
DMF has been shown to have a variety of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, as well as improve mitochondrial function. DMF has also been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons.
实验室实验的优点和局限性
One of the main advantages of using DMF in lab experiments is its versatility. DMF has been shown to have a wide range of applications, making it useful for studying various scientific phenomena. Additionally, DMF is relatively easy to synthesize, making it readily available for use in experiments. However, DMF does have some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are many potential future directions for the study of DMF. One area of interest is the use of DMF in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's. Additionally, DMF may have potential applications in the treatment of cancer, as well as in the prevention of age-related diseases. Further studies are needed to fully understand the mechanism of action of DMF and to determine its potential applications in various scientific fields.
Conclusion:
In conclusion, DMF is a synthetic compound that has gained significant attention in the scientific community due to its diverse range of applications. DMF has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, and has been investigated for its potential use in treating multiple sclerosis, Alzheimer's disease, and Parkinson's disease. While DMF has some limitations, such as its potential toxicity, it is a versatile compound that has many potential future directions for scientific research.
合成方法
DMF can be synthesized using a variety of methods, including the reaction of 5-amino-2-methylbenzoic acid with 3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid in the presence of a coupling reagent. Another method involves the reaction of 2-methyl-5-nitrobenzoic acid with 3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid in the presence of a reducing agent. DMF can also be synthesized using a one-pot reaction of 2-methyl-5-nitrobenzoic acid, 3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid, and a reducing agent.
属性
IUPAC Name |
methyl 5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoylamino]-2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-10-6-7-14(9-15(10)18(23)24-5)19-16(22)8-11(2)17-12(3)20-21-13(17)4/h6-7,9,11H,8H2,1-5H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHUIJPYKNTXJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(C)C2=C(NN=C2C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]-(2-phenyl-1,3-oxazol-4-yl)methanone](/img/structure/B7662854.png)
![N-[3-(1-ethylimidazol-2-yl)phenyl]-5-(methoxymethyl)furan-2-carboxamide](/img/structure/B7662862.png)
![1-[3-Chloro-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethanone](/img/structure/B7662880.png)

![N-[3-(1-ethylimidazol-2-yl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7662889.png)

![(3-Ethyl-3,9-diazabicyclo[4.2.1]nonan-9-yl)-(2-hydroxy-4-nitrophenyl)methanone](/img/structure/B7662897.png)
![3-cyano-N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]benzenesulfonamide](/img/structure/B7662902.png)
![N-[4-(3-fluorophenyl)pyridin-3-yl]ethanesulfonamide](/img/structure/B7662905.png)

![N-[2-(4-propan-2-yl-1,2,4-triazol-3-yl)phenyl]ethanesulfonamide](/img/structure/B7662918.png)


